

A Comparative Analysis of Quaterrylene and Fullerene Acceptors in Organic Solar Cells

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In the pursuit of efficient and stable organic solar cells (OSCs), the choice of electron acceptor material is a critical determinant of device performance. For decades, fullerene derivatives, such as PCBM, were the undisputed champions in the field due to their high electron mobility and suitable energy levels.[1] However, the landscape has been dramatically reshaped by the advent of non-fullerene acceptors (NFAs), a diverse class of materials offering significant advantages in tunability and light absorption.[2][3] Among the promising NFAs are quaterrylene diimides, part of the larger rylene diimide family, which present a compelling alternative to their fullerene counterparts.

This guide provides a side-by-side comparison of **quaterrylene** and fullerene acceptors, supported by experimental data, to assist researchers in navigating the evolving field of organic photovoltaics.

Core Properties: Quaterrylene vs. Fullerene

Fullerene and **quaterrylene**-based acceptors exhibit fundamental differences in their chemical, electronic, and physical properties, which directly impact their performance in solar cells.



Feature	Fullerene Acceptors (e.g., PC ₆₁ BM, PC ₇₁ BM)	Quaterrylene Diimide Acceptors (NFA)	
Chemical Structure	Sphere-like (buckminsterfullerene) with limited side-chain modifications.[4]	Planar, ladder-type conjugated core with extensive options for side-chain engineering.[5]	
Tunability	Very limited. Energy levels (HOMO/LUMO) are difficult to modify, restricting the optimization of open-circuit voltage (VOC).[1][5]	Highly tunable. The electronic properties and energy levels can be precisely controlled by modifying the core structure and side chains.[2][5]	
Optical Properties	Weak and narrow absorption in the visible spectrum, limiting light harvesting and short- circuit current (JSC).[1][6]	Strong and broad absorption, often extending into the near-infrared (NIR) region, which significantly enhances photon capture.[5]	
Electron Mobility	Generally high and isotropic (three-dimensional), facilitating efficient electron transport.[1]	Can be high, but often more anisotropic. Balanced charge mobility can be achieved through molecular design.[5]	
Morphology	Prone to aggregation and large-scale phase separation, which can be difficult to control and lead to device instability.[1]	Offer superior control over blend morphology, allowing for the formation of more stable and finely intermixed donor- acceptor networks.[3][5]	
Stability	Can suffer from photochemical instability, including dimerization, which degrades performance over time.[1][7]	Generally exhibit greater thermal and photochemical stability compared to fullerenes.[2][8]	

Performance Data in Organic Solar Cells



The theoretical advantages of non-fullerene acceptors like **quaterrylene**s translate into significant performance gains in fabricated devices. Power conversion efficiencies (PCEs) for NFA-based OSCs have rapidly surpassed those of fullerene-based cells, now reaching over 20%.[9]

Below is a table summarizing representative performance metrics for solar cells employing fullerene acceptors versus those using advanced non-fullerene rylene diimide acceptors.

Donor	Acceptor	VOC (V)	JSC (mA/cm²)	FF (%)	PCE (%)
PTB7-Th	PC ₇₁ BM	~0.74	~17.5	~65-70	~9-10%[10]
P3HT	PC ₆₁ BM	~0.60	~10	~60-65	~4-5%[11]
PM6	Y6 (NFA)	0.83	25.3	76.5	15.7%[12]
PM6	E-IFC-IC-CI (NFA)	-	-	-	19.31%[13]
PTB7-Th	BF-PDI ₄ (Rylene NFA)	0.81	9.04	49.8	3.64%[14]
L8-BO Donor	L8-BO-C ₄ (NFA)	0.894	-	81.6	20.42%[9]

Note: The performance of OSCs is highly dependent on the specific donor polymer, device architecture, and processing conditions. The values presented are representative examples from the literature.

Experimental Protocols

The fabrication and characterization of organic solar cells involve a precise sequence of steps. The following outlines a typical protocol for creating a solution-processed bulk heterojunction (BHJ) solar cell.

Substrate Preparation and Cleaning

• Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned.



- Sonication is performed in a bath of deionized water with detergent (e.g., Hellmanex) for 5-10 minutes.[11]
- Substrates are thoroughly rinsed with deionized water.
- Further sonication steps are carried out in acetone and then isopropyl alcohol, each for 10 minutes.
- The cleaned substrates are dried using a nitrogen gun and then treated with UV-Ozone for 15 minutes to improve the surface wettability.

Deposition of Interfacial Layers

- Hole Transport Layer (HTL): A solution of PEDOT:PSS is typically spin-coated onto the ITO substrate, followed by annealing at ~150°C for 15 minutes in air.
- Electron Transport Layer (ETL): For an inverted device structure, an ETL like Zinc Oxide (ZnO) is deposited first. A ZnO precursor solution is spin-coated and then annealed at 180-200°C for 15-30 minutes.[15]

Active Layer Deposition

- The donor polymer and the acceptor (either fullerene or quaterrylene) are dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform, or 2-methyltetrahydrofuran).[11]
 [15] The blend ratio and total concentration are critical parameters (e.g., 1:1.2 ratio at 18 mg/mL).[15]
- The solution is stirred, often at a slightly elevated temperature (e.g., 55°C), to ensure complete dissolution.[15]
- The solution is then spin-coated onto the HTL (for conventional devices) or ETL (for inverted devices) inside a nitrogen-filled glovebox. The spin speed determines the thickness of the active layer.
- The film may undergo solvent or thermal annealing to optimize the morphology of the bulk heterojunction.



Electrode Deposition

 A top electrode, typically a low work function metal like aluminum (Al) or silver (Ag), is deposited via thermal evaporation through a shadow mask under high vacuum. An interlayer like calcium (Ca) or molybdenum oxide (MoO₃) is often used between the active layer and the metal electrode to improve charge collection.[14]

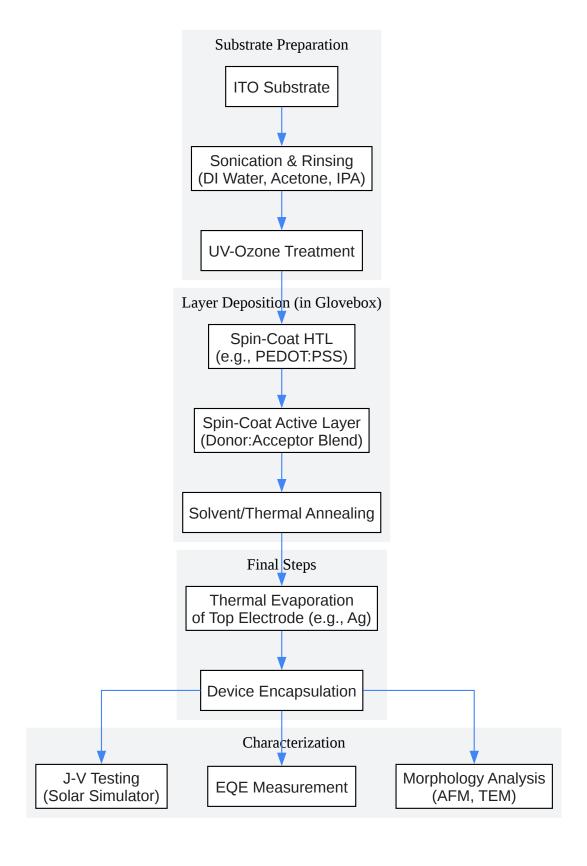
Device Characterization

- Current Density-Voltage (J-V) Measurement: The device is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator to determine key parameters: VOC, JSC, FF, and PCE.[16]
- External Quantum Efficiency (EQE): EQE measurements are performed to determine the photon-to-electron conversion efficiency at each wavelength. This helps to confirm the JSC value obtained from the J-V curve.[16]
- Morphological Analysis: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface topography and phase separation within the active layer.

Visualizing Key Processes

To better understand the experimental and fundamental processes, the following diagrams are provided.

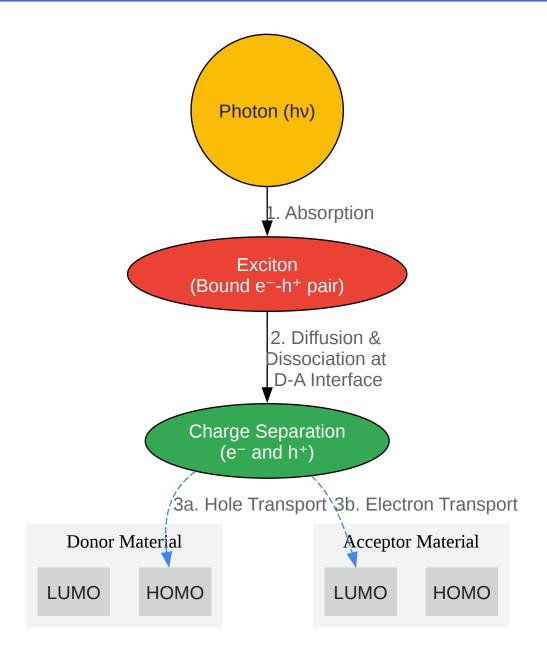




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Caption: Workflow for the fabrication and characterization of an organic solar cell.





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Caption: Charge generation and separation mechanism in a bulk heterojunction solar cell.

Conclusion

The transition from fullerene to non-fullerene acceptors marks a pivotal moment in the development of organic solar cells. **Quaterrylene** diimides and other advanced NFAs have overcome the primary limitations of fullerenes, namely their poor light absorption and limited electronic tunability.[5][6] By enabling rational molecular design, NFAs allow for the fine-tuning of energy levels, broader absorption spectra, and optimized film morphologies.[3] These



advantages have directly led to a surge in power conversion efficiencies, pushing OSCs closer to commercial viability. While fullerenes laid the critical groundwork for the field, the future of high-performance organic photovoltaics clearly lies with well-designed non-fullerene acceptors like **quaterrylenes**.

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